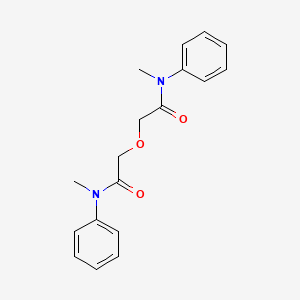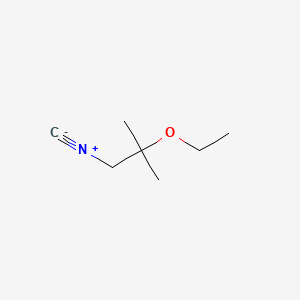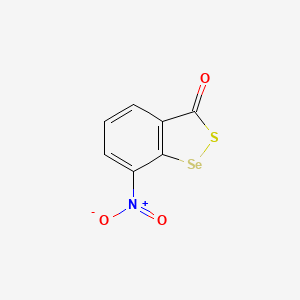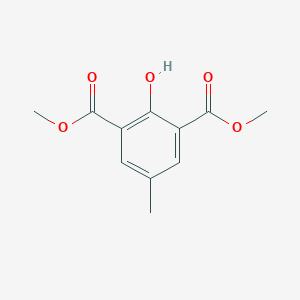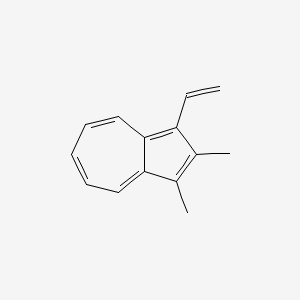![molecular formula C12H15NS2 B14281745 2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole CAS No. 128365-16-2](/img/structure/B14281745.png)
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is further connected to a 1-methyl-1H-indole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-indole and methylsulfanyl-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the indole nitrogen. This is followed by the addition of a methylsulfanyl-containing reagent, such as methylsulfanyl chloride, to form the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the methylsulfanyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl groups, where nucleophiles such as amines or alcohols replace the methylsulfanyl groups.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted indoles.
Wissenschaftliche Forschungsanwendungen
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological studies, the compound is used to investigate the role of indole derivatives in cellular processes. It can serve as a probe to study enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs targeting specific biological pathways. Its structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By affecting these pathways, the compound can influence cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 2-[Bis(methylsulfanyl)methylene]-1-indanone and 1,2-Bis[3-(methylsulfanyl)propyl]benzene
Uniqueness: The presence of the indole core and the specific arrangement of the methylsulfanyl groups make this compound unique. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
128365-16-2 |
|---|---|
Molekularformel |
C12H15NS2 |
Molekulargewicht |
237.4 g/mol |
IUPAC-Name |
2-[bis(methylsulfanyl)methyl]-1-methylindole |
InChI |
InChI=1S/C12H15NS2/c1-13-10-7-5-4-6-9(10)8-11(13)12(14-2)15-3/h4-8,12H,1-3H3 |
InChI-Schlüssel |
VHGGYOWSZDOUAD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
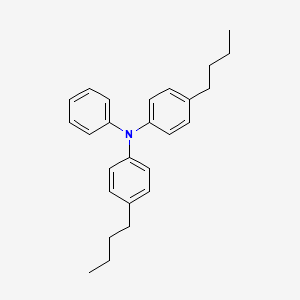
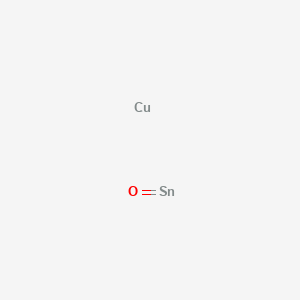
![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
